Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-5-nitrobenzoate
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Overview
Description
Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-4-methyl-5-nitrobenzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-4-methyl-5-nitrobenzoate typically involves multi-step organic reactions. One common method includes the acylation of 5-chlorothiophene-2-carbonyl chloride with an amine derivative, followed by nitration and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pressure control, as well as continuous flow reactors, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-4-methyl-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-4-methyl-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism of action of methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-4-methyl-5-nitrobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chlorothiophene-2-carboxylate
- Methyl 4-methyl-5-nitrobenzoate
- 5-Chlorothiophene-2-carbonyl chloride
Uniqueness
Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-4-methyl-5-nitrobenzoate is unique due to its combination of functional groups and structural features.
Properties
Molecular Formula |
C14H11ClN2O5S |
---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-4-methyl-5-nitrobenzoate |
InChI |
InChI=1S/C14H11ClN2O5S/c1-7-5-9(16-13(18)11-3-4-12(15)23-11)8(14(19)22-2)6-10(7)17(20)21/h3-6H,1-2H3,(H,16,18) |
InChI Key |
FZGMZTHPSPRFMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)OC)NC(=O)C2=CC=C(S2)Cl |
Origin of Product |
United States |
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